molecular formula C17H19Cl2N5S B1302498 5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 306937-18-8

5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1302498
CAS No.: 306937-18-8
M. Wt: 396.3 g/mol
InChI Key: JNKOCLTVNMSVPS-UHFFFAOYSA-N
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Description

The compound 5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a unique combination of functional groups, including a pyrazole ring, a triazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the triazole ring and the thiol group. Key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is often synthesized via a cyclization reaction involving an azide and an alkyne.

    Attachment of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while nucleophilic substitution could introduce various functional groups into the molecule.

Scientific Research Applications

5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes, particularly those involving thiol groups.

Mechanism of Action

The mechanism of action of 5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The compound may also interact with other biomolecules through non-covalent interactions, affecting various signaling pathways.

Comparison with Similar Compounds

Similar compounds include other pyrazole and triazole derivatives, such as:

  • 5-(4-chlorophenyl)-1H-pyrazole-3-thiol
  • 4-methyl-1H-1,2,4-triazole-3-thiol

Compared to these compounds, 5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the pyrazole and triazole rings, as well as the dichlorobenzyl and tert-butyl groups, which may confer distinct chemical and biological properties.

Biological Activity

5-[3-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 306937-18-8) is a synthetic compound that belongs to the class of triazoles and pyrazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships (SAR), and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C17H19Cl2N5SC_{17}H_{19}Cl_{2}N_{5}S, with a molecular weight of 396.34 g/mol. The structure includes a pyrazole ring linked to a triazole moiety, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC17H19Cl2N5SC_{17}H_{19}Cl_{2}N_{5}S
Molecular Weight396.34 g/mol
CAS Number306937-18-8
SMILESCN1C(S)=NN=C1C1=CC(=NN1CC1=C(Cl)C=C(Cl)C=C1)C(C)(C)C

Antifungal Activity

Recent studies have highlighted the antifungal properties of various triazole derivatives, including those structurally related to our compound of interest. The 1,2,4-triazole core has been extensively studied for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Structure-Activity Relationship (SAR)

The biological activity of triazoles is often influenced by their substituents. For instance, the presence of tert-butyl and dichlorobenzyl groups in this compound may enhance lipophilicity and improve membrane penetration, potentially increasing antifungal efficacy.

Key Findings:

  • In vitro Studies: The compound exhibited significant antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
  • Minimum Inhibitory Concentration (MIC): Studies reported MIC values ranging from 0.06 to 2 µg/mL for various derivatives in the triazole class, indicating potent antifungal effects .

Study 1: Antifungal Efficacy

A study published in PubMed Central evaluated several triazole derivatives for their antifungal activity. The findings indicated that compounds with similar structural features to our target exhibited promising results against resistant fungal strains .

Study 2: Synthesis and Biological Evaluation

Research conducted by Hozien et al. synthesized novel triazole derivatives and assessed their biological activities. The study demonstrated that modifications in the side chains significantly impacted antifungal potency . The tested compounds showed a correlation between structural complexity and biological activity.

Properties

IUPAC Name

3-[5-tert-butyl-2-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5S/c1-17(2,3)14-8-13(15-20-21-16(25)23(15)4)24(22-14)9-10-5-6-11(18)7-12(10)19/h5-8H,9H2,1-4H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKOCLTVNMSVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=NNC(=S)N2C)CC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372644
Record name 5-{3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-yl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-18-8
Record name 5-{3-tert-Butyl-1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-yl}-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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